Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-

Vue d'ensemble

Description

Molecular Structure Analysis

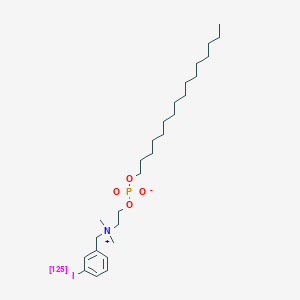

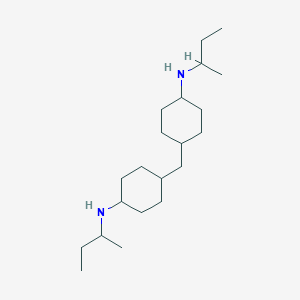

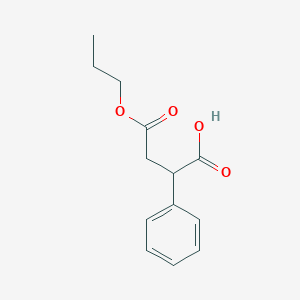

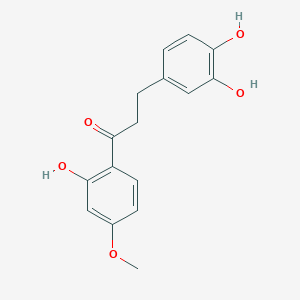

The molecular formula of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] is C21H42N2 . The IUPAC name is N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine . The molecular weight is 322.6 g/mol .Physical And Chemical Properties Analysis

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] has a molecular weight of 322.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 8 . The exact mass is 322.334799348 g/mol .Applications De Recherche Scientifique

Toxicology and Environmental Impact

- Toxicological Profile : A study reviewed the toxicology of three alkyl diamines, focusing on their acute toxicity. These compounds, including related cyclohexanamine structures, exhibit relatively low acute toxicity but severe skin and eye irritation, and potential for dermal sensitization. Their main toxicological effects are attributed to irritant properties, underscoring the need for safety measures when handling these chemicals (Kennedy, 2007).

Chemical and Catalytic Properties

- Catalytic Oxidation of Cyclohexene : Research into the catalytic oxidation of cyclohexene, a reaction related to the chemical family of cyclohexanamine, highlights the potential for producing industrially valuable intermediates with controlled selectivity. This study emphasizes the significance of controllable oxidation reactions for cyclohexene in synthetic and catalytic chemistry, showcasing the application of cyclohexane derivatives in producing chemical intermediates (Cao et al., 2018).

Antimicrobial Applications

- Antimicrobial Effects of p-Cymene : p-Cymene, chemically related to cyclohexanamine derivatives, displays a wide range of biological activities, including antimicrobial effects. This compound, found in over 100 plant species, is studied for its potential in treating communicable diseases and in biomedical applications as a promising candidate for functionalizing biomaterials and nanomaterials (Marchese et al., 2017).

Environmental Behavior and Toxicity

- Environmental Behavior of Methylene-4,4'-dianiline : A review on Methylene-4,4'-dianiline (MDA), an intermediate related to the structural family of cyclohexanamine, discusses its environmental distribution and behavior. MDA, primarily distributing into water, soil, and sediment, shows variable biodegradability and potential for irreversible chemisorption in soils. This review underscores the importance of understanding the environmental impact and degradation pathways of such compounds (Schupp et al., 2018).

Safety And Hazards

In case of eye contact, immediate medical attention is required. The eyes should be flushed with plenty of water, occasionally lifting the upper and lower eyelids . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . In case of skin contact, the area should be washed with plenty of soap and water . In case of ingestion, small quantities of water should be given to drink if the exposed person is conscious .

Propriétés

IUPAC Name |

N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h16-23H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICLBAFTFYTURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870021 | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

CAS RN |

154279-60-4 | |

| Record name | 4,4′-Bis(sec-butylamino)dicyclohexylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154279-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154279604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)

![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)

![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)